![molecular formula C18H14ClN3O3S B2526732 5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 476282-63-0](/img/structure/B2526732.png)

5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

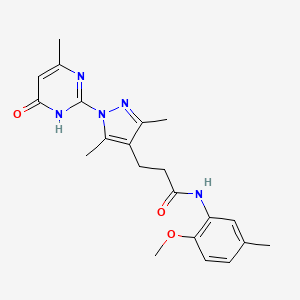

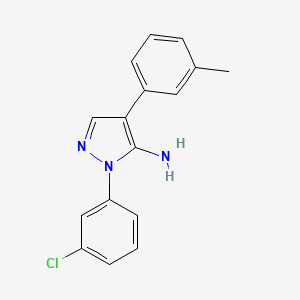

5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H14ClN3O3S and its molecular weight is 387.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Potential and Quality Control

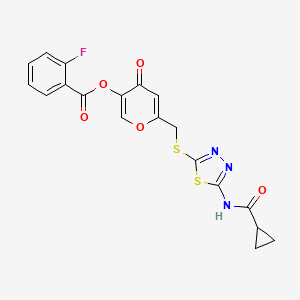

A study detailed the development of quality control methods for a promising anticonvulsant derivative of 1,3,4-thiadiazole, which demonstrated high anticonvulsive activity compared to a classic drug. This substance was synthesized at the medicinal chemistry department of NUPh and has been proposed for further preclinical studies. The research focused on developing identification methods, determining impurities, and quantitative determination for standardization purposes using IR, UV, and 1H NMR spectroscopy (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Design and Synthesis for Benzodiazepine Receptors

Another study involved the design, synthesis, and pharmacological evaluation of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors. These compounds, featuring essential functional groups for binding to benzodiazepine receptors, exhibited considerable anticonvulsant activity in both electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, induced significant sedative-hypnotic activity without impairing learning and memory, suggesting a high involvement of benzodiazepine receptors in the pharmacological properties of these novel compounds (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Hypoxia-Selective Cytotoxicity

Research into regioisomers of a hypoxia-selective cytotoxin revealed insights into their synthesis and hypoxic cell cytotoxicity. These compounds, designed to target hypoxic cancer cells, underwent a series of chemical transformations, with the meta derivatives showing excellent hypoxic selectivities against certain cancer cell lines. This study provides valuable information on the potential therapeutic applications of these compounds in targeting hypoxic tumor environments (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).

Synthesis and Biological Activity

Further research focused on the synthesis and characterization of a compound with potential antitumor activity based on electrochemical measurements, density functional theory calculations (DFT), and MTT assay. This compound showed slightly better inhibition in certain cancer cell lines compared to suberoylanilide hydroxamic acid (SAHA), demonstrating its potential as a therapeutic agent (He, Yang, Hou, Teng, & Wang, 2014).

Crystal Engineering

A study on crystal engineering with hydrogen and halogen bonds provided insights into molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, highlighting the structural insulation in hydrogen bonding and halogen bonding domains. This research underscores the importance of these interactions in crystal design and the potential applications of these principles in developing new materials (Saha, Nangia, & Jaskólski, 2005).

Mechanism of Action

Target of action

Compounds with a thiazole ring, like the one in this molecule, are known to have diverse biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and its functional groups.

Properties

IUPAC Name |

5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3S/c1-2-11-3-5-12(6-4-11)15-10-26-18(20-15)21-17(23)14-9-13(19)7-8-16(14)22(24)25/h3-10H,2H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXVQUZWCXJAJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2526649.png)

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2526652.png)

![6-(3-Methoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526658.png)

![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2526660.png)

![3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2526661.png)

![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)

![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)

![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)